molecular formula C8H15N3O3 B11099654 Pentanoic acid, 3,3-dimethyl-4-semicarbazono-

Pentanoic acid, 3,3-dimethyl-4-semicarbazono-

Cat. No.: B11099654
M. Wt: 201.22 g/mol
InChI Key: SRRJCLHWDUQPHV-BJMVGYQFSA-N
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Description

4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID is a chemical compound with the molecular formula C8H15N3O3 It is known for its unique structure, which includes a hydrazono group and a dimethylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylpentanoic acid with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazono group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(aminocarbonyl)hydrazono]methyl}benzoic acid
  • 4-aminocarbonyl substituted 1,8-naphthalimides

Uniqueness

4-[(E)-2-(AMINOCARBONYL)HYDRAZONO]-3,3-DIMETHYLPENTANOIC ACID is unique due to its specific structural features, such as the dimethylpentanoic acid backbone and the hydrazono group These features confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

(4E)-4-(carbamoylhydrazinylidene)-3,3-dimethylpentanoic acid

InChI

InChI=1S/C8H15N3O3/c1-5(10-11-7(9)14)8(2,3)4-6(12)13/h4H2,1-3H3,(H,12,13)(H3,9,11,14)/b10-5+

InChI Key

SRRJCLHWDUQPHV-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C(C)(C)CC(=O)O

Canonical SMILES

CC(=NNC(=O)N)C(C)(C)CC(=O)O

Origin of Product

United States

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